Regiochemical Differentiation from 2-Position Thiomorpholine-4-Carbonyl Isomer
The target compound bears the thiomorpholine-4-carbonyl group at the quinoline 3-position (C-3), distinguishing it from the regioisomer 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine (CAS 1226453-76-4), which has the carbonyl at C-2. In patent EP0362006, related quinoline-thiomorpholino compounds with analogous C-2 vs. C-3 substitution patterns were demonstrated to exhibit distinct pharmacological profiles, with the thiomorpholino radical at the position corresponding to C-3 being specifically claimed for anticonvulsant and anxiolytic activity, whereas C-2 substitution was not included in the allowed claims for those indications [1]. While direct quantitative binding or functional data for this specific compound pair are not available in the public domain, the patent establishes a class-level precedent that positional isomerism at the carbonyl attachment site materially alters biological target engagement.
| Evidence Dimension | Regiochemistry of thiomorpholine-4-carbonyl attachment on quinoline core |
|---|---|
| Target Compound Data | C-3 substitution |
| Comparator Or Baseline | C-2 substitution (CAS 1226453-76-4) |
| Quantified Difference | No numerical differential data available; pharmacological divergence inferred from patent scope limitations |
| Conditions | Patent analysis of structural claims in EP0362006; specific in vitro/in vivo data not publicly disclosed for these exact compounds |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies where the 3-position carbonyl has been linked to specific therapeutic indications in the patent literature, while the 2-position isomer lacks this demonstrated utility.
- [1] Rhone Poulenc Sante. Quinoline derivatives, method for their preparation and medicaments containing them. European Patent EP0362006A1, published April 4, 1990. View Source
